molecular formula C7H10N2O B14628713 2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile CAS No. 58134-13-7

2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile

Cat. No.: B14628713
CAS No.: 58134-13-7
M. Wt: 138.17 g/mol
InChI Key: FUJYYCOTKDZNSV-UHFFFAOYSA-N
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Description

2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is an organic compound with the molecular formula C7H10N2O. It is known for its applications in various scientific fields, particularly in the study of free radicals and oxidative stress. This compound is a nitrone spin trap, which means it can react with free radicals to form stable adducts, making it useful in electron spin resonance (ESR) spectroscopy .

Preparation Methods

The synthesis of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to produce the desired N-oxide . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the pyrroline ring or the cyano group.

Mechanism of Action

The primary mechanism of action for 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide involves its ability to trap free radicals. When it encounters a free radical, it forms a stable adduct, which can then be detected and analyzed using ESR spectroscopy. This trapping mechanism helps in reducing oxidative damage and studying the effects of free radicals on biological systems . The compound also influences various molecular pathways, including the expression of heme oxygenase-1 and inducible nitric oxide synthase .

Comparison with Similar Compounds

2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is unique among nitrone spin traps due to its specific structure and reactivity. Similar compounds include:

The uniqueness of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide lies in its cyano group, which can influence its reactivity and the types of radicals it can trap.

Properties

CAS No.

58134-13-7

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5,5-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carbonitrile

InChI

InChI=1S/C7H10N2O/c1-7(2)4-3-6(5-8)9(7)10/h3-4H2,1-2H3

InChI Key

FUJYYCOTKDZNSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=[N+]1[O-])C#N)C

Origin of Product

United States

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